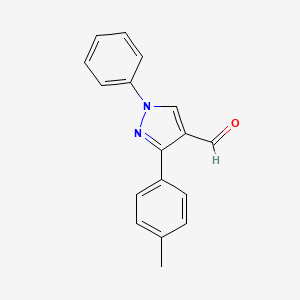

1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde

Vue d'ensemble

Description

1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C17H14N2O . It is a pyrazole derivative, a class of compounds that contain a five-membered aromatic ring structure with two nitrogen atoms .

Synthesis Analysis

This compound has been synthesized by the reaction of phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde and acetophenone by the Claisen-Schmidt reaction in ethanol using a microwave-assisted method .Molecular Structure Analysis

The molecular structure of 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde consists of a pyrazole ring connected to a phenyl ring and a p-tolyl group . The aldehyde group is almost coplanar with the pyrazole ring .Chemical Reactions Analysis

The Claisen-Schmidt reaction used in the synthesis of this compound is a base-catalyzed condensation reaction between an aldehyde and a ketone .Physical And Chemical Properties Analysis

The molecular weight of 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde is 262.30 g/mol . It has a complexity of 319 and a topological polar surface area of 34.9 Ų .Applications De Recherche Scientifique

Medicinal Chemistry

1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde: is a compound of interest in medicinal chemistry due to its pyrazole core, which is a common motif in many pharmacologically active molecules. This compound can be used as a precursor for synthesizing various derivatives that exhibit a range of biological activities. For instance, pyrazole derivatives have been explored for their potential anti-inflammatory, analgesic, and antimicrobial properties .

Drug Discovery

In drug discovery, the pyrazole ring of 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde serves as a versatile scaffold. It can be modified to create novel compounds with specific target interactions. This adaptability makes it valuable for developing new therapeutic agents, particularly in the design of kinase inhibitors, which are crucial in cancer treatment .

Agrochemistry

The pyrazole moiety is also significant in agrochemistry. Derivatives of 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde can be synthesized to produce herbicides and insecticides. The structural diversity achievable with the pyrazole core allows for the development of compounds with selective toxicity towards pests, minimizing harm to beneficial organisms .

Coordination Chemistry

In coordination chemistry, 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde can act as a ligand to form complexes with various metals. These complexes can be studied for their catalytic properties or potential use in materials science, such as in the development of new magnetic materials .

Organometallic Chemistry

The pyrazole ring in 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde can be utilized to create organometallic compounds. These compounds find applications in catalysis, including the facilitation of organic transformations that are important in industrial chemical processes .

Analytical Chemistry

In analytical chemistry, derivatives of 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde can be used as chromophoric agents in the development of new analytical reagents. These reagents can be employed in colorimetric assays for the detection of metal ions or other analytes .

Material Science

The structural properties of 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde make it a candidate for the synthesis of organic semiconductors. These materials are essential for the development of electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Synthetic Chemistry

Finally, in synthetic chemistry, 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde is valuable for its reactivity. It can undergo various chemical reactions to produce a wide array of heterocyclic compounds. These reactions include cycloadditions, nucleophilic substitutions, and more, which are fundamental in the synthesis of complex organic molecules .

Propriétés

IUPAC Name |

3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-13-7-9-14(10-8-13)17-15(12-20)11-19(18-17)16-5-3-2-4-6-16/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUGVPPTLNTKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351070 | |

| Record name | 1-phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | |

CAS RN |

36640-52-5 | |

| Record name | 1-phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde in the synthesis of new antimicrobial agents?

A: 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a valuable precursor in synthesizing compounds with a pyrazole core linked to a 2,4-disubstituted oxazol-5-one moiety []. This specific structural motif has shown promising antimicrobial activity. By modifying substituents on the pyrazole and oxazolone rings, researchers aim to fine-tune the compound's activity, potentially leading to more potent and selective antimicrobial agents.

Q2: What advantages does microwave-assisted synthesis offer in preparing compounds from 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde?

A: [] Utilizing microwave assistance in synthesizing disubstituted oxazol-5-ones from 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde and hippuric acid provides significant advantages over conventional methods. Specifically, microwave irradiation drastically reduces reaction times and enhances the overall yield of the desired products. This improvement in efficiency is crucial for streamlining the drug discovery process and exploring a broader range of potential drug candidates.

Q3: How does the structure of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde derived compounds relate to their antimicrobial activity?

A: Preliminary structure-activity relationship (SAR) studies suggest that incorporating electron-withdrawing groups into the synthesized compounds generally results in heightened antibacterial and antifungal activities []. This finding highlights the importance of electronic effects within the molecule for interacting with potential biological targets. Further investigations into specific substituents and their positions are essential to optimize the antimicrobial potency and spectrum of these novel compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester](/img/structure/B1361254.png)

![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1361263.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1361269.png)

![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)

![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)

![(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1361292.png)